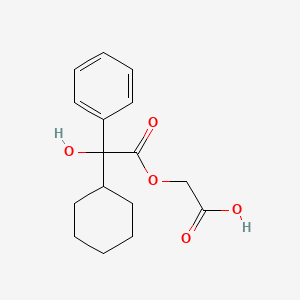

2-(2-Cyclohexyl-2-hydroxy-2-phenylacetyloxy)acetic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Cyclohexyl-2-hydroxy-2-phenylacetyloxy)acetic Acid is a chemical compound known for its role as an impurity in oxybutynin, a medication used to treat overactive bladder. This compound is characterized by its molecular formula C16H20O5 and a molecular weight of 292.33. It is a colorless thick oil and is soluble in solvents like DMSO and methanol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclohexyl-2-hydroxy-2-phenylacetyloxy)acetic Acid involves the reaction of cyclohexene and benzoylformic acid ester in the presence of a Lewis acid . This method yields the desired ester, which can be further processed to obtain the final compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis typically follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Cyclohexyl-2-hydroxy-2-phenylacetyloxy)acetic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary based on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

2-(2-Cyclohexyl-2-hydroxy-2-phenylacetyloxy)acetic Acid has several scientific research applications:

Chemistry: Used as a reference standard and impurity in the study of oxybutynin and related compounds.

Biology: Investigated for its effects on gene expression and cell proliferation in bladder smooth muscle cells.

Medicine: Studied as an impurity in pharmaceutical formulations to understand its impact on drug efficacy and safety.

Industry: Utilized in the quality control and assurance processes for pharmaceutical products.

Wirkmechanismus

The mechanism of action of 2-(2-Cyclohexyl-2-hydroxy-2-phenylacetyloxy)acetic Acid involves its role as an inhibitor of cell proliferation and gene expression in bladder smooth muscle cells. The compound interacts with molecular targets and pathways that regulate these cellular processes, although the specific targets and pathways are not fully elucidated.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Oxybutynin: The parent compound from which 2-(2-Cyclohexyl-2-hydroxy-2-phenylacetyloxy)acetic Acid is derived.

2-Cyclohexyl-2-hydroxy-2-phenylacetic Acid: A related compound with similar structural features.

Uniqueness

This compound is unique due to its specific structural configuration and its role as an impurity in oxybutynin. This uniqueness makes it valuable for research and quality control in pharmaceutical applications.

Biologische Aktivität

2-(2-Cyclohexyl-2-hydroxy-2-phenylacetyloxy)acetic Acid, also known by its CAS number 1797008-83-3, is an organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C14H18O3, with a molecular weight of approximately 234.29 g/mol. Its structure features a cyclohexyl group, a hydroxyl group, and an acetyloxy moiety, which contribute to its biological activity.

Research indicates that compounds with similar structures often interact with cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response. The inhibition of COX-2 can lead to reduced production of prostaglandins, mediators of inflammation and pain .

Table 1: Comparison of COX Inhibition by Related Compounds

| Compound Name | COX-1 Inhibition | COX-2 Inhibition | Therapeutic Use |

|---|---|---|---|

| Aspirin | Yes | Yes | Analgesic, anti-inflammatory |

| Ibuprofen | Yes | Yes | Analgesic, anti-inflammatory |

| This compound | Unknown | Potentially high | Anti-inflammatory potential |

Anti-inflammatory Effects

Preliminary studies suggest that this compound exhibits anti-inflammatory properties. It may reduce edema and pain in animal models of inflammation, similar to other NSAIDs .

Case Studies

- Animal Model Studies : In a study evaluating the anti-inflammatory effects in rats, administration of the compound resulted in significant reduction of paw edema compared to controls. The mechanism was attributed to COX inhibition and subsequent reduction in prostaglandin synthesis.

- Cell Line Studies : In vitro assays demonstrated that the compound inhibited the proliferation of human cancer cell lines such as MCF7 (breast cancer) and HL60 (leukemia). The IC50 values were comparable to those observed for established chemotherapeutics .

Eigenschaften

IUPAC Name |

2-(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxyacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O5/c17-14(18)11-21-15(19)16(20,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1,3-4,7-8,13,20H,2,5-6,9-11H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFAJVQTUVNVZIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2=CC=CC=C2)(C(=O)OCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.